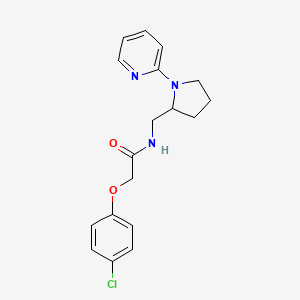
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have a neuroprotective effect, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been shown to have anti-inflammatory properties. The compound has also been shown to modulate certain neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide. One area of research that warrants further investigation is the compound's potential as an anti-cancer agent. Additional studies are needed to determine the compound's efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of research that may be worth exploring is the compound's potential as a treatment for neurological disorders. Further studies are needed to determine the compound's efficacy in animal models of these disorders and to identify the specific neurotransmitter systems that are modulated by the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with sodium hydroxide to form the sodium salt of 4-chlorophenol. This salt is then reacted with 2-bromo-1-(pyridin-2-yl)pyrrolidine to form the corresponding ether. The final step in the synthesis involves the reaction of the ether with acetic anhydride to form 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has been shown to have a range of potential applications in scientific research. One area of research where this compound has been studied is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential anti-cancer agent. Additionally, the compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-6-8-16(9-7-14)24-13-18(23)21-12-15-4-3-11-22(15)17-5-1-2-10-20-17/h1-2,5-10,15H,3-4,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIFGCWOBFSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

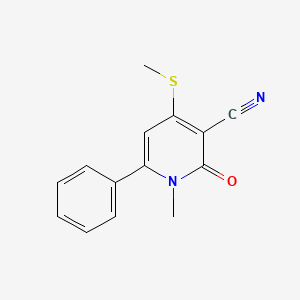
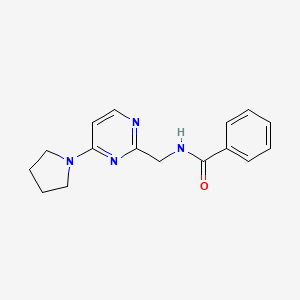
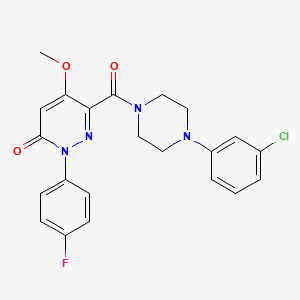
![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole](/img/structure/B2790433.png)
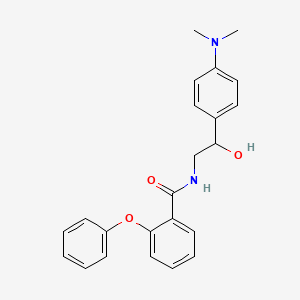

![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)
![7-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790437.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)
![1-(3-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790444.png)

![2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B2790448.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2790452.png)